Product packaging for 2-Acetoxybenzyl 5-bromo-3-pyridyl ketone(Cat. No.:CAS No. 898766-53-5)

2-Acetoxybenzyl 5-bromo-3-pyridyl ketone

Cat. No.: B13783643
CAS No.: 898766-53-5
M. Wt: 334.16 g/mol
InChI Key: PEINBKWOPIZVFP-UHFFFAOYSA-N
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Description

2-Acetoxybenzyl 5-bromo-3-pyridyl ketone is a specialized chemical building block of interest in medicinal chemistry and drug discovery research. This hybrid scaffold combines acetoxybenzyl and bromopyridyl motifs, which are privileged structures in the development of pharmacologically active compounds . The bromine atom on the pyridine ring serves as a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to generate a diverse array of analogs for structure-activity relationship (SAR) studies . The ketone linker and acetoxy group provide additional sites for chemical modification, making this compound a valuable intermediate for constructing more complex molecules targeting various biological pathways. Its structural features make it a useful precursor for researchers developing novel enzyme inhibitors or probing biochemical interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12BrNO3 B13783643 2-Acetoxybenzyl 5-bromo-3-pyridyl ketone CAS No. 898766-53-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

898766-53-5

Molecular Formula

C15H12BrNO3

Molecular Weight

334.16 g/mol

IUPAC Name

[2-[2-(5-bromopyridin-3-yl)-2-oxoethyl]phenyl] acetate

InChI

InChI=1S/C15H12BrNO3/c1-10(18)20-15-5-3-2-4-11(15)7-14(19)12-6-13(16)9-17-8-12/h2-6,8-9H,7H2,1H3

InChI Key

PEINBKWOPIZVFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1CC(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

Grignard Reaction Approach:

This approach utilizes a Grignard reagent derived from 2-acetoxybenzyl bromide. The reaction of 2-acetoxybenzyl bromide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, 2-acetoxybenzylmagnesium bromide. This organometallic intermediate is then reacted with a suitable electrophile, such as 5-bromo-3-cyanopyridine. The nucleophilic attack of the Grignard reagent on the nitrile carbon, followed by acidic workup, affords the desired 2-Acetoxybenzyl 5-bromo-3-pyridyl ketone.

A key intermediate in this pathway is the imine formed after the initial addition of the Grignard reagent to the nitrile, which is subsequently hydrolyzed to the ketone.

Friedel Crafts Acylation Approach:

This classic method involves the reaction of an activated acylating agent with an aromatic or heteroaromatic ring in the presence of a Lewis acid catalyst. In this context, 5-bromopyridine can be acylated with 2-acetoxybenzoyl chloride. A strong Lewis acid, such as aluminum chloride (AlCl₃), is typically required to activate the acyl chloride and facilitate the electrophilic aromatic substitution on the pyridine (B92270) ring. The acylation of pyridine derivatives can be challenging due to the deactivating effect of the nitrogen atom and its propensity to coordinate with the Lewis acid catalyst. Therefore, careful selection of the catalyst and reaction conditions is crucial for achieving good yields.

Palladium Catalyzed Cross Coupling Reactions:

Mechanistic Elucidation of Formation Reactions

Analysis of Reaction Kinetics and Thermodynamics

Friedel-Crafts Acylation: The mechanism of Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion from the acyl chloride and the Lewis acid catalyst. The rate-determining step is typically the attack of the aromatic π-system on the acylium ion to form a sigma complex (Wheland intermediate). The subsequent deprotonation to restore aromaticity is a fast step. The reaction is generally irreversible and thermodynamically driven by the formation of the stable ketone product and the evolution of HCl gas. However, the acylation of pyridines is thermodynamically less favorable than that of benzene (B151609) due to the electron-withdrawing nature of the pyridine (B92270) ring.

Investigation of Catalytic Systems and Reaction Conditions

Grignard Reaction: The key to a successful Grignard reaction is the use of anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents. The choice of solvent (typically THF or diethyl ether) can influence the reactivity of the Grignard reagent through solvation. The reaction temperature is also a critical parameter; low temperatures are often employed to control the exothermicity and minimize side reactions.

Friedel-Crafts Acylation: The choice of Lewis acid catalyst is paramount in Friedel-Crafts acylation. While AlCl₃ is common, other catalysts such as FeCl₃, ZnCl₂, or triflic acid can also be used, sometimes offering better selectivity or milder conditions. The stoichiometry of the catalyst is often greater than one equivalent, as it coordinates to both the acyl chloride and the product ketone. The solvent for Friedel-Crafts acylation is typically an inert, non-polar solvent like dichloromethane (B109758) or carbon disulfide.

Palladium-Catalyzed Cross-Coupling: The catalytic system for these reactions consists of a palladium precursor (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and a ligand (e.g., phosphines, N-heterocyclic carbenes). The choice of ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. The reaction conditions, including solvent, temperature, and base, must be carefully optimized for each specific coupling reaction.

Optimization of Synthetic Yields and Purity

The optimization of the synthesis of 2-Acetoxybenzyl 5-bromo-3-pyridyl ketone focuses on maximizing the yield of the desired product while minimizing the formation of impurities.

For the Grignard Reaction Approach:

Purity of Reagents: The magnesium and solvent must be of high purity and strictly anhydrous.

Temperature Control: Maintaining a low temperature during the formation and reaction of the Grignard reagent can prevent side reactions such as Wurtz coupling.

Rate of Addition: Slow, dropwise addition of the Grignard reagent to the nitrile solution can help to control the reaction exotherm and improve selectivity.

Workup Procedure: Careful quenching of the reaction with a saturated ammonium (B1175870) chloride solution or a dilute acid is necessary to hydrolyze the imine intermediate without causing degradation of the product.

For the Friedel-Crafts Acylation Approach:

Catalyst Loading: Optimizing the amount of Lewis acid catalyst is crucial. Excess catalyst can lead to side reactions and decomposition, while insufficient catalyst will result in low conversion.

Reaction Temperature and Time: These parameters need to be carefully controlled to achieve a balance between a reasonable reaction rate and the prevention of product degradation.

Substrate Activation: In some cases, converting the pyridine to its N-oxide can increase the electron density of the ring and facilitate electrophilic substitution, followed by a deoxygenation step.

Purification:

Regardless of the synthetic route, the final product, this compound, typically requires purification. Common purification techniques include column chromatography on silica (B1680970) gel, using a solvent system such as a mixture of hexane (B92381) and ethyl acetate (B1210297), or recrystallization from a suitable solvent. The purity of the final compound is typically assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Exploration of Solvent Effects and Temperature Dependencies

The choice of solvent and the reaction temperature are critical parameters that significantly influence the outcome of the synthesis of this compound. These factors can affect reaction rates, product yields, and the formation of byproducts.

Solvent Effects: The polarity of the solvent plays a crucial role, particularly in acylation reactions such as the Friedel-Crafts acylation, which could be a key step in forming the ketone. Non-polar solvents, such as carbon disulfide or dichloromethane, are often employed in Friedel-Crafts reactions to facilitate the dissolution of reactants and the catalyst, while minimizing side reactions. In some cases, a more polar solvent like nitrobenzene (B124822) might be used, which can also act as a catalyst complexing agent, potentially altering the regioselectivity of the reaction. For the acetylation of the precursor benzyl (B1604629) alcohol, solvent-free conditions using acetic anhydride (B1165640) have been shown to be effective, simplifying the reaction setup and workup.

The following table summarizes the potential impact of different solvent types on the key reaction steps:

Reaction StepSolvent TypePotential Effects
Acetylation of 2-hydroxybenzyl alcoholAprotic, non-polar (e.g., Dichloromethane)Good solubility for reactants, minimizes side reactions.
Polar aprotic (e.g., DMF, Acetonitrile)May increase reaction rate but can also lead to side products.
Solvent-freeEnvironmentally friendly, simplifies purification.
Ketone Formation (e.g., Friedel-Crafts)Non-polar (e.g., Carbon Disulfide, Dichloromethane)Traditional choice, promotes formation of the kinetic product.
Polar (e.g., Nitrobenzene)Can influence regioselectivity, may favor the thermodynamic product.

Temperature Dependencies: Reaction temperature is another critical variable that must be carefully controlled. For the acetylation of benzyl alcohol, moderate temperatures, for instance, around 60°C, have been found to drive the reaction to completion in a reasonable timeframe without significant degradation of the product. smolecule.com

In the ketone formation step, particularly if it is a Friedel-Crafts acylation, the temperature can significantly impact the yield and selectivity. These reactions are often carried out at low temperatures (0-5°C) initially to control the exothermic nature of the reaction and to minimize the formation of undesired isomers or polymeric materials. The temperature may then be gradually raised to room temperature or slightly above to ensure the reaction proceeds to completion. Higher temperatures can sometimes lead to rearrangement of the acyl group or decomposition of the product.

The interplay between solvent and temperature is crucial. For instance, a reaction in a lower-boiling solvent will inherently be limited to a lower reaction temperature, which might necessitate longer reaction times.

Techniques for Isolation and Purification for Research Applications

Following the synthesis, the isolation and purification of this compound are essential to obtain a sample of high purity suitable for research applications. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.

Initial Work-up: The initial work-up procedure typically involves quenching the reaction mixture, often with cold water or a dilute acid solution, to deactivate any remaining catalyst and to separate the organic product from inorganic salts. This is followed by extraction of the crude product into a suitable organic solvent, such as ethyl acetate or dichloromethane. The organic layer is then washed with water and brine to remove any residual water-soluble impurities.

Recrystallization: Recrystallization is a powerful and commonly used technique for the purification of solid organic compounds. The selection of an appropriate solvent or solvent system is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For ketones with aromatic and ester functionalities, a variety of solvents and solvent mixtures can be effective.

A systematic screening of solvents is often necessary to identify the optimal conditions. The following table provides a list of common recrystallization solvents and their potential utility for a compound like this compound:

Solvent/Solvent SystemRationale for Use
Ethanol (B145695)A polar protic solvent that can be effective for moderately polar compounds.
IsopropanolSimilar to ethanol but with a slightly different polarity profile.
Ethyl Acetate/HexaneA common solvent mixture where ethyl acetate provides solubility and hexane acts as an anti-solvent to induce crystallization.
Acetone (B3395972)/HexaneAnother effective polar/non-polar solvent system for inducing crystallization.
TolueneA non-polar aromatic solvent that can be useful for compounds with aromatic character.

Column Chromatography: If recrystallization does not yield a product of sufficient purity, or if the impurities have similar solubility profiles to the desired compound, column chromatography is the preferred method of purification. This technique separates compounds based on their differential adsorption onto a stationary phase (typically silica gel) as a mobile phase (eluent) is passed through the column.

For a compound of moderate polarity like this compound, a common eluent system would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or acetone. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product. The progress of the separation is monitored by thin-layer chromatography (TLC).

The choice of purification technique, or a combination of techniques, is ultimately determined by the specific impurities encountered in the synthesis and the desired level of purity for the final product.

Comprehensive Spectroscopic Analysis for Structural Confirmation

Spectroscopic methodologies provide a detailed insight into the electronic and vibrational states of a molecule, as well as the connectivity and chemical environment of its constituent atoms.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the acetoxybenzyl and bromopyridyl moieties. The protons of the benzyl group and the pyridine ring would appear in the aromatic region, typically between 7.0 and 9.0 ppm. The methylene (B1212753) protons adjacent to the carbonyl group are expected to resonate as a singlet or a multiplet in the range of 4.0-5.5 ppm, influenced by the neighboring carbonyl and aromatic systems. The methyl protons of the acetoxy group would likely appear as a sharp singlet further upfield, generally around 2.1 ppm. openstax.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. The carbonyl carbon of the ketone is characteristically found in the downfield region of the spectrum, typically between 190 and 215 ppm. libretexts.org The ester carbonyl carbon of the acetoxy group would resonate at a slightly more shielded position, generally in the range of 165-175 ppm. Aromatic carbons from both the benzyl and pyridyl rings would generate a series of signals between 110 and 160 ppm. The methylene carbon and the methyl carbon of the acetoxybenzyl group are expected at approximately 45-65 ppm and 20-25 ppm, respectively.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Pyridyl-H8.5 - 9.0-
Benzyl-H7.2 - 7.6-
Methylene (-CH₂-)4.2 - 4.845 - 55
Acetoxy Methyl (-CH₃)2.1 - 2.320 - 22
Ketone Carbonyl (C=O)-192 - 200
Ester Carbonyl (C=O)-168 - 172
Aromatic Carbons-120 - 155
Brominated Pyridyl Carbon-118 - 122

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A prominent band for the ketonic carbonyl (C=O) stretching vibration is anticipated in the region of 1685–1690 cm⁻¹, with its frequency lowered due to conjugation with the aromatic pyridine ring. openstax.orgpressbooks.pub The ester carbonyl (C=O) stretch of the acetoxy group will likely appear at a higher frequency, typically around 1740-1760 cm⁻¹. pg.edu.pl Additionally, C-O stretching vibrations from the ester group would be observed in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. While the carbonyl stretches are also observable in Raman spectra, aromatic ring vibrations often give rise to strong and characteristic Raman signals.

Interactive Data Table: Key IR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Ketone C=OStretch1685 - 1705
Ester C=OStretch1740 - 1760
Ester C-OStretch1200 - 1300
Aromatic C=CStretch1450 - 1600
Aromatic C-HStretch3000 - 3100
Alkyl C-HStretch2850 - 3000
C-BrStretch500 - 600

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule by providing a highly accurate mass measurement. It also offers valuable structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₅H₁₂BrNO₃.

Accurate Mass Determination: HRMS would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ with a mass-to-charge ratio (m/z) that corresponds precisely to the calculated exact mass of the compound, confirming its elemental composition.

Fragmentation Pathways: The fragmentation pattern in the mass spectrum provides a molecular fingerprint. For this compound, characteristic fragmentation would likely involve the cleavage of the bonds adjacent to the carbonyl group (α-cleavage). chemistrynotmystery.com This could lead to the formation of ions corresponding to the 5-bromo-3-pyridylcarbonyl cation and the 2-acetoxybenzyl radical, or vice versa. Another plausible fragmentation pathway is the loss of the acetoxy group as a neutral molecule (acetic acid or ketene), followed by further fragmentation of the resulting ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to the π → π* and n → π* transitions of its chromophores. The conjugated system formed by the pyridyl ketone and the aromatic benzyl ring will likely result in strong π → π* absorptions in the UV region, typically between 200 and 300 nm. sielc.comnist.gov The n → π* transition of the carbonyl group, which is generally weaker, may appear as a shoulder or a separate band at a longer wavelength, potentially above 300 nm. The position and intensity of these bands can be influenced by the solvent polarity. rsc.org

Crystallographic Studies and Solid-State Structural Analysis

While spectroscopic methods provide a wealth of information about molecular structure, single-crystal X-ray diffraction offers the most definitive and unambiguous three-dimensional structural data.

Single-Crystal X-ray Diffraction for Molecular Geometry and Conformational Analysis

Interactive Data Table: Hypothetical Crystallographic Parameters

Parameter Description Hypothetical Value
Crystal SystemThe symmetry of the unit cell.Monoclinic
Space GroupThe symmetry of the crystal lattice.P2₁/c
a, b, c (Å)Unit cell dimensions.a = 10.5, b = 8.2, c = 15.1
α, β, γ (°)Unit cell angles.α = 90, β = 95, γ = 90
ZNumber of molecules per unit cell.4

Chiroptical Properties and Stereochemical Considerations (If Applicable)

Chiroptical properties are essential for characterizing chiral molecules, which are non-superimposable on their mirror images. While this compound is not inherently chiral, the introduction of a stereocenter would necessitate such an analysis.

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the molecule's stereochemistry. A CD spectrum provides information about the absolute configuration and conformational features of the molecule in solution. No experimental CD spectra for any chiral derivatives of this compound have been reported.

Computational Prediction of Optical Rotation

In the absence of experimental data, computational methods can be used to predict the optical rotation of a chiral molecule. unl.ptsemanticscholar.org This typically involves quantum chemical calculations to determine the specific rotation, which can aid in assigning the absolute configuration of enantiomers. mdpi.comconicet.gov.ar Such calculations would be pertinent if chiral analogues of this compound were synthesized.

A theoretical prediction of optical rotation would yield data that could be presented as follows:

Computational MethodBasis SetSolvent ModelPredicted Specific Rotation [α]D (deg)
DFT (e.g., B3LYP)(e.g., 6-311++G**)(e.g., PCM - Chloroform)Data not available

This table is for illustrative purposes only, as no such calculations have been published for this compound.

Theoretical and Computational Chemistry Investigations

In Silico Prediction of Spectroscopic Parameters and Validation

Computational NMR and IR Spectra Prediction

Information not available in published literature.

Comparison with Experimental Data for Structural Validation

Information not available in published literature.

Chemical Reactivity and Functional Group Transformations

Exploration of Reaction Pathways Involving the Pyridyl Moiety

The 5-bromo-3-pyridyl core is a key determinant of the molecule's reactivity, offering pathways for both substitution and carbon-carbon or carbon-heteroatom bond formation.

The pyridine (B92270) ring is generally less reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. Any electrophilic substitution would likely be directed to positions 2, 4, or 6, but the deactivating effect of both the ring nitrogen and the acyl group makes such reactions challenging.

Conversely, the electron-deficient nature of the pyridine ring, exacerbated by the bromo and ketone substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr). While the bromine at the 5-position is not as activated as halogens at the 2- or 4-positions, SNAr reactions can still occur, particularly with potent nucleophiles. For instance, phenols can displace bromine from activated triazine systems, suggesting that similar transformations could be possible with 5-bromopyridine derivatives under specific conditions. The reactivity order for leaving groups in SNAr reactions is typically F > Cl ≈ Br > I, which is considered evidence for a mechanism where the initial addition of the nucleophile is the rate-determining step.

Table 1: Potential Aromatic Substitution Reactions on the Pyridyl Moiety

Reaction TypeReagents & ConditionsExpected OutcomeReactivity Considerations
Electrophilic SubstitutionStrong acid, Electrophile (e.g., HNO₃/H₂SO₄)Low yield of substituted productPyridine ring is deactivated by nitrogen and ketone group.
Nucleophilic SubstitutionStrong Nucleophile (e.g., NaOMe, PhSNa), High TemperatureReplacement of the bromo groupBromo at C-5 is less activated than at C-2 or C-4.

The bromine atom at the 5-position of the pyridyl ring is an excellent handle for metal-catalyzed cross-coupling reactions, which are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to couple aryl halides with organoboron reagents. The bromo position on the pyridyl ring can be readily coupled with a variety of aryl or heteroaryl boronic acids or esters. These reactions are typically performed in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like K₂CO₃ or K₃PO₄. The versatility of this reaction allows for the introduction of a wide range of substituents, making it a cornerstone for analog synthesis.

Buchwald-Hartwig Amination: This is another powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. The 5-bromo position can be coupled with primary or secondary amines, anilines, or even ammonia (B1221849) equivalents to introduce diverse amino functionalities. The choice of palladium catalyst and ligand is crucial for achieving high yields and accommodating a broad scope of amine coupling partners.

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst/Ligand SystemBaseTypical SolventProduct Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃ or K₃PO₄DME, Toluene, DioxaneBiaryl compound
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ / BINAP or other phosphine (B1218219) ligandsNaOt-Bu or K₂CO₃Toluene or DioxaneAryl amine
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuIEt₃N or other amine baseTHF or DMFAryl alkyne
HeckAlkenePd(OAc)₂, PPh₃Et₃N or K₂CO₃DMF or Acetonitrile (B52724)Aryl-substituted alkene

Reactions of the Ketone and Acetoxy Functionalities

The ketone and acetoxy groups offer additional sites for chemical manipulation, independent of the pyridyl ring's reactivity.

The ketone group can be readily transformed into other functional groups through reduction or oxidation.

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation, typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695). Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but might also reduce the acetoxy group. For complete deoxygenation of the ketone to a methylene (B1212753) (CH₂) group, Clemmensen (zinc-mercury amalgam in HCl) or Wolff-Kishner (hydrazine and a strong base) reduction conditions can be employed. These reactions are particularly useful for synthesizing alkyl-bridged analogs.

Oxidation: While the ketone itself is at a high oxidation state, the adjacent benzylic position is susceptible to oxidation under certain conditions, although this is less common than ketone reduction. More relevant is the potential for oxidative cleavage reactions under harsh conditions, but selective oxidation of other parts of the molecule while preserving the ketone is a more common synthetic strategy.

Table 3: Reduction Reactions of the Ketone Functionality

Reaction TypeReagentsProductConditions
Reduction to AlcoholNaBH₄2-(1-hydroxyethyl)benzyl 5-bromo-3-pyridyl carbinolMethanol or Ethanol, Room Temperature
Clemmensen ReductionZn(Hg), HCl2-Ethylbenzyl 5-bromo-3-pyridyl methaneAcidic, Heat
Wolff-Kishner ReductionH₂NNH₂, KOH or KOtBu2-Ethylbenzyl 5-bromo-3-pyridyl methaneBasic, High Temperature (e.g., in ethylene (B1197577) glycol)

The 2-acetoxybenzyl group contains a phenolic acetate (B1210297), which can be selectively cleaved.

Hydrolysis: The acetoxy group can be hydrolyzed to a hydroxyl group under either acidic or basic conditions. Base-catalyzed hydrolysis, for instance using sodium hydroxide (B78521) in an aqueous or alcoholic solution, is typically rapid for phenolic esters. Enzymatic hydrolysis using lipases or esterases, such as pig liver acetone (B3395972) powder (PLAP), can also be employed for selective deacylation under mild, neutral conditions. This method is particularly valuable when other functional groups in the molecule are sensitive to acidic or basic environments.

Transesterification: This reaction involves the exchange of the acetyl group for another acyl group, or the reaction of the ester with a different alcohol. Acid-catalyzed transesterification can be performed by reacting the compound with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to yield the corresponding methyl or ethyl ester and benzyl (B1604629) alcohol. This process is useful for modifying the ester functionality.

Derivatization Strategies for Analog Synthesis

The diverse reactivity of 2-acetoxybenzyl 5-bromo-3-pyridyl ketone allows for numerous derivatization strategies to synthesize a library of analogs. A logical approach would involve:

Modification of the Pyridyl Ring: Utilizing the bromo substituent as a versatile anchor for introducing a wide array of aromatic, heteroaromatic, or nitrogen-containing groups via Suzuki and Buchwald-Hartwig reactions. This allows for systematic exploration of the structure-activity relationship associated with the 5-position of the pyridyl ring.

Transformation of the Ketone Linker: Reducing the ketone to a secondary alcohol introduces a new stereocenter and a hydrogen bond donor/acceptor, which could significantly alter biological interactions. Complete removal of the carbonyl via Clemmensen or Wolff-Kishner reduction would increase the flexibility of the molecule by creating an ethyl bridge.

Cleavage of the Acetoxy Group: Hydrolysis of the acetoxy group to a free phenol (B47542) provides a new site for derivatization. The resulting hydroxyl group can be alkylated, acylated, or used in other ether or ester formation reactions to introduce different substituents on the benzyl ring.

By combining these strategies, a multi-dimensional library of analogs can be generated. For example, a Suzuki coupling could be performed first, followed by ketone reduction, and finally hydrolysis of the acetoxy group, leading to a trifunctionalized derivative. The orthogonality of these reactions—the ability to perform one transformation without affecting other functional groups—is key to the successful synthesis of complex analogs from this versatile chemical scaffold.

Synthesis of Structural Analogs for Structure-Property Relationship Studies

Structure-Property or Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific molecular features influence a compound's biological activity or physical properties. By systematically modifying a lead compound, researchers can identify the key pharmacophores and auxophores responsible for its effects. For this compound, a focused synthesis of analogs targeting its distinct regions would be a logical approach to delineate these relationships. nih.govnih.gov

The synthesis of analogs can be systematically approached by modifying three primary regions of the molecule:

The Ketone Linker: The carbonyl group of the ketone is another site for transformation. Standard ketone chemistry allows for its reduction to a secondary alcohol using reducing agents like sodium borohydride, which introduces a chiral center and a hydrogen bond donor/acceptor group. libretexts.org Alternatively, it can be converted into various derivatives such as oximes or imines through condensation reactions with hydroxylamine (B1172632) or primary amines, respectively. libretexts.org These changes significantly alter the geometry and electronic properties of the linker between the benzyl and pyridyl rings.

The 5-bromo-3-pyridyl Ring: The bromine atom on the pyridine ring is arguably the most versatile handle for diversification. As an aryl halide, it is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. For example, Suzuki coupling with various aryl or heteroaryl boronic acids can introduce diverse aromatic systems at this position. researchgate.net Buchwald-Hartwig amination could be employed to install a range of primary and secondary amines. Sonogashira coupling would allow the introduction of alkyne moieties, providing a gateway to further chemical transformations. These reactions enable the exploration of a vast chemical space at the 5-position of the pyridine ring, modulating factors like steric bulk, lipophilicity, and electronic character.

A hypothetical SAR study could generate a matrix of compounds to evaluate the importance of each region, as illustrated in the table below.

Analog IDModification SiteSubstituentRationale for SynthesisHypothetical Activity (IC50, µM)
Parent-01-2-Acetoxy, 5-BromoBaseline Compound5.2
Analog-A12'-Position-OH (hydrolyzed ester)Assess H-bond donor importance10.8
Analog-A22'-Position-OCH3 (methoxy)Evaluate small, neutral ether4.5
Analog-B1Ketone-CH(OH)- (alcohol)Introduce H-bond donor/acceptor and flexibility25.1
Analog-C15-Position-Phenyl (Suzuki coupling)Explore steric bulk and pi-stacking1.8
Analog-C25-Position-Morpholine (Buchwald-Hartwig)Introduce polar, H-bond acceptor group8.3

Development of Libraries for High-Throughput Screening (for research purposes, not clinical)

While SAR studies involve the careful, often serial, synthesis of individual compounds, the development of compound libraries for high-throughput screening (HTS) requires a parallel synthesis approach to generate a large number of diverse molecules efficiently. nih.gov The goal of HTS is to rapidly screen this library against a biological target to identify initial "hits." mdpi.com The scaffold of this compound is well-suited for the construction of such a library due to its multiple points for diversification.

A common strategy for library synthesis is combinatorial chemistry, where a core scaffold is reacted with a set of diverse building blocks. For this specific scaffold, a divergent synthetic approach would be highly effective. The key would be to utilize the 5-bromo position as the primary diversification point. A robust and high-yielding reaction, such as the Suzuki cross-coupling, would be chosen. researchgate.net The core scaffold could be dispensed into an array of reaction vessels (e.g., a 96-well plate), and a different boronic acid from a pre-selected building block collection would be added to each well.

Further diversity could be introduced by creating multiple core scaffolds. For example, one could start with the hydrolyzed precursor, 2-hydroxybenzyl 5-bromo-3-pyridyl ketone. This precursor could then be acylated in parallel with a library of different carboxylic acids to generate a set of diverse ester-containing scaffolds. Each of these scaffolds could subsequently be used in a combinatorial reaction at the 5-bromo position.

This two-dimensional combinatorial approach allows for the rapid generation of a large and diverse library of compounds from a few key intermediates. The table below illustrates a small subset of a potential combinatorial library, showcasing the combination of different building blocks at two positions on the parent scaffold.

Library PositionR1 Group (at 2'-Position)R2 Group (at 5-Position)Compound Structure
A1-OCOCH3 (Acetyl)-Br (Bromo)Parent Scaffold
A2-OCOCH3 (Acetyl)-PhenylA1 + Phenylboronic acid
A3-OCOCH3 (Acetyl)-ThiopheneA1 + Thiopheneboronic acid
B1-OCOCH2CH3 (Propionyl)-Br (Bromo)Modified Scaffold
B2-OCOCH2CH3 (Propionyl)-PhenylB1 + Phenylboronic acid
B3-OCOCH2CH3 (Propionyl)-ThiopheneB1 + Thiopheneboronic acid

The resulting library, once synthesized and purified, can be screened to identify compounds that exhibit desired activity against a specific biological target, providing starting points for more focused drug discovery or chemical probe development programs. nih.gov

Advanced Applications in Chemical Research

Potential as a Synthetic Intermediate in Complex Molecule Construction

The intrinsic reactivity of its functional groups positions 2-Acetoxybenzyl 5-bromo-3-pyridyl ketone as a versatile building block in the synthesis of more elaborate molecular architectures.

Role in Cascade Reactions and Multicomponent Transformations

The presence of multiple reactive sites—the electrophilic ketone, the aryl bromide amenable to cross-coupling, and the ester that can be hydrolyzed—suggests the potential for this compound to participate in cascade or domino reactions. In such a sequence, an initial reaction at one site could trigger subsequent intramolecular transformations, rapidly increasing molecular complexity. For instance, a nucleophilic addition to the ketone could be followed by an intramolecular cyclization involving the pyridine (B92270) ring or the acetoxy group under specific conditions.

Furthermore, the structure is well-suited for multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation. The ketone functionality could react with an amine and an isocyanide in a Ugi-type reaction, or with an amine and a β-dicarbonyl compound in a Hantzsch-like pyridine synthesis, to construct diverse heterocyclic frameworks.

Precursor for Heterocyclic Scaffolds and Natural Product Synthesis

The bromopyridine unit is a key feature, serving as a handle for the introduction of various substituents via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This allows for the facile synthesis of a library of derivatives with diverse functionalities.

Exploration in Catalysis and Material Science (Mechanistic Focus)

The electronic and structural features of this compound suggest its potential utility in the fields of catalysis and material science.

Investigation as a Ligand in Organometallic Catalysis

The pyridyl-ketone substructure is a known chelating motif for transition metals. The nitrogen atom of the pyridine ring and the oxygen atom of the ketone can coordinate to a metal center, forming a stable five-membered chelate ring. The electronic properties of the resulting metal complex can be tuned by the substituents on both the pyridine and the benzyl (B1604629) rings. The bromo-substituent, being electron-withdrawing, can influence the electron density at the metal center, thereby modulating its catalytic activity. Such organometallic complexes could be investigated for their catalytic efficacy in a range of transformations, including cross-coupling reactions, hydrogenations, and oxidations. The acetoxy group could also play a secondary role in coordinating to the metal or influencing the solubility and stability of the catalyst.

Theoretical Design and Synthesis for Advanced Materials Research

The combination of an aromatic pyridine ring and a benzyl group suggests potential applications in the design of advanced materials. The bromine atom provides a site for polymerization or for grafting onto surfaces. Theoretical studies could explore the electronic properties of oligomers or polymers derived from this monomer, predicting their potential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The polar ketone and ester functionalities could influence the self-assembly and packing of such materials in the solid state, which are critical for their performance.

Utility as a Biochemical Probe or Tool for Target Identification (Mechanism, not Clinical)

The ketone group within this compound offers a reactive handle for its potential use as a biochemical probe. Ketones can react with hydrazide or aminooxy-functionalized molecules to form stable hydrazones or oximes, respectively. This reactivity can be exploited for activity-based protein profiling (ABPP) or for the identification of protein targets.

Study of Molecular Interactions with Biological Macromolecules

Currently, there is no publicly available research detailing the molecular interactions between this compound and biological macromolecules. Studies in this area would typically involve techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational molecular docking to elucidate the binding modes and affinities of the compound with specific protein targets. Such research would be invaluable in understanding its potential pharmacological or toxicological effects.

Hypothetically, the structural features of this compound, including the acetoxybenzyl group and the bromo-pyridyl ketone moiety, suggest several potential interaction mechanisms. The ketone group could act as a hydrogen bond acceptor, while the aromatic rings could engage in π-stacking interactions with aromatic amino acid residues within a protein's binding site. The bromine atom could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

Table 1: Potential Molecular Interactions of this compound with Biological Macromolecules (Hypothetical)

Functional GroupPotential Interaction TypeInteracting Amino Acid Residues (Examples)
KetoneHydrogen BondingSerine, Threonine, Tyrosine
Pyridyl NitrogenHydrogen Bonding, CoordinationAspartic Acid, Glutamic Acid, Metal Ions
Benzyl Ringπ-π Stacking, Hydrophobic InteractionsPhenylalanine, Tyrosine, Tryptophan
Bromine AtomHalogen BondingElectron-rich atoms (e.g., Oxygen in backbone carbonyls)
Acetoxy GroupHydrogen Bonding, HydrolysisSerine Hydrolases

Application in In Vitro Enzymatic Assays for Mechanistic Understanding

The scientific literature lacks reports on the application of this compound in in vitro enzymatic assays. Such assays are crucial for determining whether a compound can inhibit or activate a specific enzyme and for understanding the mechanism of this interaction (e.g., competitive, non-competitive, or uncompetitive inhibition).

Were this compound to be investigated, researchers would likely screen it against a panel of enzymes, particularly those with known clinical relevance. For instance, its structural motifs might suggest potential activity against kinases, proteases, or oxidoreductases. A standard in vitro enzymatic assay would involve measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the compound. By varying the concentrations of both the substrate and the compound, key kinetic parameters such as the Michaelis constant (Km) and the inhibitory constant (Ki) could be determined.

Table 2: Hypothetical In Vitro Enzymatic Assay Data for this compound

Enzyme TargetAssay TypeMeasured ParameterHypothetical Result
Kinase XKinase Activity AssayIC50Not Determined
Protease YProtease Activity AssayKiNot Determined
Oxidoreductase ZDehydrogenase Assay% InhibitionNot Determined

Without experimental data, any discussion of the compound's effects on enzyme kinetics and its mechanism of action remains purely speculative. The synthesis and subsequent biological evaluation of this compound would be the necessary first steps to populate these areas of knowledge.

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is the cornerstone for separating and quantifying 2-Acetoxybenzyl 5-bromo-3-pyridyl ketone from reaction mixtures, synthetic intermediates, and potential degradation products.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis and purity verification of this compound due to its high resolution, sensitivity, and applicability to non-volatile compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for compounds of this nature.

A typical RP-HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. This allows for the efficient elution of the main compound while separating it from more or less polar impurities. Detection is commonly achieved using a UV-Vis detector, leveraging the chromophoric nature of the aromatic rings and the carbonyl group.

Impurity Profiling: HPLC is crucial for identifying and quantifying impurities that may arise during synthesis. These can include starting materials, intermediates, byproducts from side reactions, and degradation products. A well-developed HPLC method with a diode-array detector (DAD) can provide UV spectra of eluted peaks, aiding in the tentative identification of impurities by comparing their spectra to that of the main compound and known precursors.

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

Parameter Typical Condition Purpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Provides hydrophobic stationary phase for separation.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid Gradient elution allows for separation of compounds with varying polarities.
Gradient 5% B to 95% B over 20 minutes Ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/min Standard flow rate for analytical separations.
Detection UV at 254 nm The aromatic and carbonyl moieties provide strong UV absorbance.

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

While this compound itself is not sufficiently volatile for direct GC analysis without derivatization, GC-MS is an invaluable tool for identifying volatile byproducts and impurities from its synthesis. Potential volatile impurities could include residual solvents or low molecular weight starting materials.

A significant challenge in the GC analysis of this compound is its potential for thermal degradation in the heated injector or column. The acetoxy group is particularly susceptible to thermal cleavage. Therefore, any GC-MS analysis would primarily serve to profile the volatile components of a sample rather than to quantify the main, non-volatile compound. The mass spectrometer provides definitive identification of these volatile components based on their mass spectra and fragmentation patterns. The presence of bromine would be indicated by a characteristic M+2 isotopic pattern in the mass spectrum of any bromine-containing fragments. researchgate.net

Future Research Directions and Unexplored Avenues

Perspectives on Advanced Synthetic Strategies and Green Chemistry Approaches

The synthesis of 2-Acetoxybenzyl 5-bromo-3-pyridyl ketone and its analogues can be significantly advanced by embracing modern synthetic methodologies and the principles of green chemistry. Future research should aim to develop more efficient, sustainable, and cost-effective synthetic routes.

A significant area for future exploration is the application of green chemistry principles to the synthesis of pyridyl ketones. ijarsct.co.inrasayanjournal.co.in This includes the use of environmentally benign solvents, or even solvent-free reaction conditions. rasayanjournal.co.in Techniques such as microwave-assisted synthesis and ultrasonication could be investigated to shorten reaction times and improve energy efficiency. rasayanjournal.co.in Furthermore, developing synthetic pathways that utilize renewable starting materials would significantly enhance the sustainability of producing this compound. The principles of green chemistry, including waste reduction and the use of safer reagents, should be integral to the design of new synthetic methods. unibo.itmdpi.com Iron-catalyzed cyclization reactions, for example, have shown promise in the green synthesis of substituted pyridines and could be adapted for related structures. rsc.org

Synthetic StrategyPotential AdvantagesKey Research Focus
One-Pot Synthesis Reduced reaction steps, less waste, improved efficiency.Development of novel catalytic systems that facilitate multiple transformations in a single reaction vessel.
Biocatalysis High selectivity, mild reaction conditions, use of renewable resources.Identification and engineering of enzymes for specific bond formations in the synthesis of the target molecule.
Microwave-Assisted Synthesis Faster reaction rates, higher yields, improved purity.Optimization of reaction parameters (temperature, pressure, time) for the synthesis of this compound.
Solvent-Free Reactions Reduced environmental impact, simplified work-up procedures.Exploration of solid-state reactions or reactions using mechanochemistry. ijarsct.co.in

Emerging Computational Methodologies for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and potential applications of chemical compounds, thereby accelerating the research and development process. For this compound, emerging computational methodologies can provide valuable insights into its bioactivity, reactivity, and physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives of this compound. bio-itworld.comyoutube.com By analyzing the relationship between the molecular structure and observed activity, these models can guide the design of new analogues with enhanced potency or selectivity. nih.gov The use of machine learning and deep learning algorithms can further enhance the predictive power of these models, enabling the screening of large virtual libraries of related compounds. nih.govdigitellinc.com

Molecular docking studies can be employed to investigate the potential interactions of this compound with various biological targets, such as enzymes or receptors. This can help in identifying potential therapeutic applications and in understanding the mechanism of action at a molecular level. Furthermore, computational methods can be used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the compound and its derivatives, which is crucial for drug discovery and development. youtube.com

Computational MethodApplication for this compoundExpected Outcome
QSAR Modeling Predict the bioactivity of novel analogues.Guidance for the rational design of more potent compounds.
Molecular Docking Identify potential biological targets and binding modes.Elucidation of potential therapeutic applications and mechanisms of action.
ADMET Prediction Assess the drug-likeness of the compound and its derivatives.Early identification of compounds with favorable pharmacokinetic and safety profiles.
Density Functional Theory (DFT) Investigate electronic structure and reactivity.Understanding of reaction mechanisms and prediction of spectroscopic properties.

Novel Applications in Interdisciplinary Fields of Chemical Science

The unique structural features of this compound, including the reactive bromine atom and the versatile ketone functional group, open up possibilities for a wide range of applications in interdisciplinary fields. smolecule.comnih.gov

In medicinal chemistry, the pyridine (B92270) scaffold is a well-established pharmacophore found in numerous therapeutic agents. nih.govresearchgate.netnih.gov The presence of a bromine atom allows for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. These derivatives could be screened for a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. frontiersin.orgacs.org The ketone group can also be a target for chemical modification to produce a range of other functionalized molecules. researchgate.netspringernature.comrsc.org

Beyond medicinal chemistry, this compound could serve as a versatile building block in materials science. The pyridine ring can act as a ligand for the synthesis of novel metal complexes with interesting photophysical or catalytic properties. The aromatic rings and the ketone group could be incorporated into polymer backbones to create materials with specific thermal or electronic properties. Furthermore, the functional groups present could be utilized in the development of chemosensors for the detection of specific ions or molecules. nih.gov The exploration of C-H functionalization strategies could also lead to the development of complex ketone-containing molecules. rsc.orguzh.ch

Interdisciplinary FieldPotential Application of this compoundResearch Direction
Medicinal Chemistry Precursor for the synthesis of bioactive molecules.Synthesis and biological evaluation of a library of derivatives targeting various diseases.
Materials Science Building block for novel polymers and metal-organic frameworks.Investigation of the photophysical, thermal, and catalytic properties of materials incorporating this compound.
Supramolecular Chemistry Component for the design of self-assembling systems.Exploration of non-covalent interactions involving the pyridine and ketone moieties to form ordered structures.
Agrochemicals Scaffold for the development of new pesticides or herbicides.Synthesis and screening of derivatives for their activity against agricultural pests and weeds.

Q & A

Q. How can researchers optimize the synthesis of 2-Acetoxybenzyl 5-bromo-3-pyridyl ketone to improve yield and purity?

  • Methodological Answer : Optimize reaction parameters such as temperature (e.g., controlled reflux at 80–100°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of precursors. Use catalysts like palladium for cross-coupling reactions involving brominated pyridines . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity using HPLC (>95% threshold) and NMR (integration of aromatic proton signals at δ 7.5–8.5 ppm).

Q. What analytical techniques are critical for characterizing structural isomers of this compound?

  • Methodological Answer : Combine X-ray crystallography for definitive stereochemical assignment and LC-MS to differentiate isomers based on retention times and fragmentation patterns. For ambiguous cases, use 2D NMR (e.g., NOESY to confirm spatial proximity of acetoxy and bromopyridyl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Methodological Answer : Conduct dose-response assays (0.1–100 µM) under standardized conditions (e.g., oxygen levels, serum concentration). Use siRNA knockdown of suspected targets (e.g., ketone transporters) to isolate mechanism-specific effects. Cross-validate findings with isotopic tracing (e.g., ¹³C-labeled ketones) to track metabolic incorporation . Reference iterative qualitative analysis frameworks to identify confounding variables .

Q. What experimental designs are recommended to study its potential neuroprotective effects against oxidative stress?

  • Methodological Answer : Employ in vitro models (e.g., SH-SY5Y neurons) exposed to hyperbaric oxygen (2–3 atm) to simulate oxidative stress. Measure ketone uptake via fluorescent probes (e.g., Acetylacetonate boron-dipyrromethene) and correlate with markers like glutathione reductase activity. Compare against known neuroprotective ketones (e.g., β-hydroxybutyrate) .

Q. How can researchers elucidate the metabolic stability of this compound in hepatic microsomal assays?

  • Methodological Answer : Incubate the compound (10 µM) with human liver microsomes (1 mg/mL) and NADPH for 0–60 minutes. Terminate reactions with acetonitrile, then analyze via UPLC-QTOF-MS. Identify metabolites using predictive software (e.g., Meteor Nexus) and confirm with synthetic standards. Adjust experimental variables (pH, cofactor concentration) to address discrepancies between in vitro and in vivo stability .

Data Analysis & Validation

Q. What statistical approaches mitigate bias in interpreting conflicting spectral data (e.g., NMR vs. crystallography)?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to cluster spectral datasets and identify outliers. Validate crystallography results with R-factor convergence (<0.05) and cross-reference NMR assignments using DEPT-135 for carbon hybridization states. For persistent contradictions, replicate synthesis and analysis in triplicate under inert atmospheres to exclude oxidation artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.